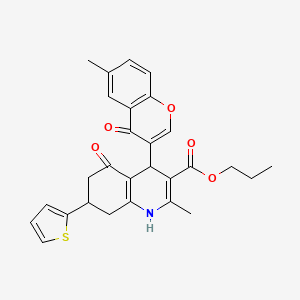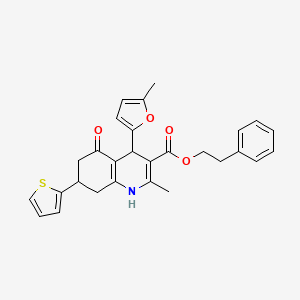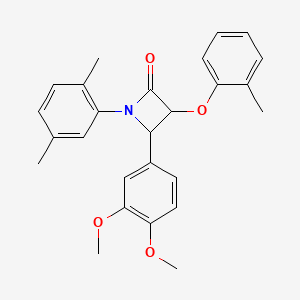![molecular formula C21H29Cl3N2O2 B3991872 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride](/img/structure/B3991872.png)
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride
Overview
Description
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Preparation Methods
The synthesis of 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is being investigated for its potential use in the treatment of various diseases, including Parkinson’s and Alzheimer’s disease . In the industry, it is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways in the body. The piperazine ring in the compound is known to modulate the pharmacokinetic properties of the drug, enhancing its efficacy and bioavailability . The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride can be compared with other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share a similar piperazine core but differ in their specific substituents and pharmacological properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c1-17-7-8-19(22)13-21(17)24-11-9-23(10-12-24)14-20(25)16-26-15-18-5-3-2-4-6-18;;/h2-8,13,20,25H,9-12,14-16H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHRIMLZBNIDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(2-methylbenzo[h]quinolin-4-yl)amino]phenyl}ethanone hydrochloride](/img/structure/B3991794.png)
![4-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-1-METHYL-3-NITRO-2(1H)-QUINOLINONE](/img/structure/B3991797.png)
![N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(1-HYDROXYETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE](/img/structure/B3991803.png)

![3-(2-chlorophenyl)-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3991818.png)
![N-{[5-(7-hydroxy-6-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)-2-furyl]methyl}-N-methylmethanesulfonamide](/img/structure/B3991820.png)
![1-[Cyclohexyl(methyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride](/img/structure/B3991825.png)
![11-(3-methoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3991841.png)


![1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}-2-methylpropan-1-one](/img/structure/B3991874.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride](/img/structure/B3991878.png)
![2-(4-FLUOROPHENYL)-5-(3-NITROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZIN-7-ONE](/img/structure/B3991893.png)

